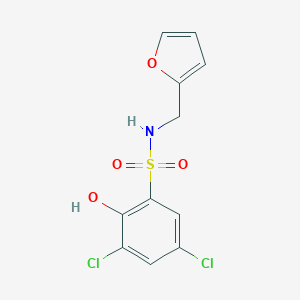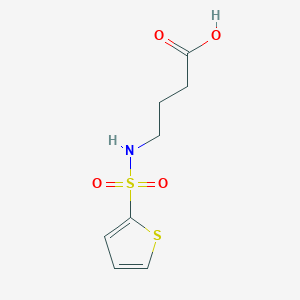
3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide, also known as FMA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMA has been studied extensively for its unique properties and its ability to modulate biological systems.
Mechanism of Action
3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide works by inhibiting the activity of certain enzymes and proteins in the body that are involved in inflammation and cancer. Specifically, this compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to inhibit the activity of NF-kB, a protein that is involved in the regulation of genes that are involved in inflammation and cancer.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and tumor growth. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which are involved in the development of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide in lab experiments is its specificity. This compound has been shown to specifically target certain enzymes and proteins, making it a useful tool for studying their function. Additionally, this compound has been shown to have low toxicity, making it a relatively safe compound to use in lab experiments.
However, one of the limitations of using this compound in lab experiments is its solubility. This compound has low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound can be expensive to synthesize, which can limit its use in certain studies.
Future Directions
There are several future directions for research on 3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide. One area of research is in the development of new drugs based on this compound. This compound has shown promising anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs to treat these diseases.
Another area of research is in the development of new methods for synthesizing this compound. Currently, the synthesis of this compound can be expensive, which can limit its use in certain studies. Developing new methods for synthesizing this compound could make it more accessible to researchers.
Finally, further research is needed to fully understand the mechanism of action of this compound. While this compound has been shown to inhibit certain enzymes and proteins, the exact mechanism by which it does so is not fully understood. Further research could help to elucidate this mechanism and potentially uncover new targets for drug development.
Synthesis Methods
3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-furylcarboxaldehyde with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with acryloyl chloride to obtain this compound.
Scientific Research Applications
3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the development of new drugs. This compound has been shown to have significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs to treat these diseases.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-7-12-13-10(16-7)11-9(14)5-4-8-3-2-6-15-8/h2-6H,1H3,(H,11,13,14)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIVJJIGTNJLTB-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl 6-methyl 4-[(3-pyridinylmethyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B362926.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B362930.png)
![2-(5-{3-nitrophenyl}-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B362937.png)
![N-(4-chlorophenyl)-2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}acetamide](/img/structure/B362939.png)
![(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B362941.png)
![Ethyl 7-(3-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B362946.png)
![1-(4-fluorophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B362950.png)

![2-[(2-Methoxyphenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B362962.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B362970.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B362977.png)

